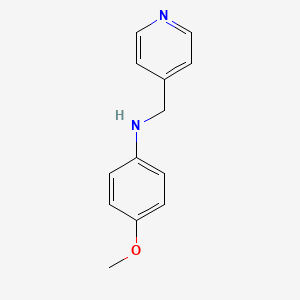

4-methoxy-N-(pyridin-4-ylmethyl)aniline

Description

Chemical Structure and Properties

4-Methoxy-N-(pyridin-4-ylmethyl)aniline (C₁₃H₁₄N₂O) is a secondary amine featuring a methoxy-substituted aniline moiety linked to a pyridin-4-ylmethyl group. Its molecular weight is 214.27 g/mol, with a ChemSpider ID of 649348 . The compound exhibits significant antioxidant and acetylcholinesterase (AChE) inhibitory properties, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 1.896, surpassing α-tocopherol (TEAC = 0.888) . These attributes make it a candidate for neurodegenerative disease research.

For example, 4-Methoxy-N-(4-nitrobenzyl)aniline is prepared by reacting p-nitrobenzaldehyde with p-anisidine in methanol under acidic conditions .

Properties

IUPAC Name |

4-methoxy-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-4-2-12(3-5-13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEBHOAMPRBYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(pyridin-4-ylmethyl)aniline can be achieved through several methods. One common synthetic route involves the reaction of pyridine-4-carbaldehyde with 4-methoxyaniline in the presence of sodium tetrahydroborate in methanol under reflux conditions . Another method involves the use of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and scandium trifluoromethanesulfonate in dichloromethane at room temperature . These reactions typically yield high purity products and are suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

4-methoxy-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridin-4-ylmethyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Table 1: Structural and Electronic Comparisons

Key Observations :

- Pyridine Position : The pyridin-4-ylmethyl group in the target compound allows better conjugation compared to the pyridin-3-ylmethyl analog, enhancing its antioxidant activity .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 4-Methoxy-N-(4-nitrobenzyl)aniline) increase corrosion inhibition but reduce solubility .

- Conjugation Effects : Imine-containing analogs (e.g., methoxybenzylidene derivatives) exhibit strong intermolecular hydrogen bonding, improving corrosion resistance .

Key Observations :

- Antioxidant Superiority : The pyridin-4-ylmethyl derivative outperforms α-tocopherol, making it suitable for oxidative stress-related diseases .

- Corrosion Inhibition : Methoxybenzylidene and nitro-substituted analogs show >90% corrosion inhibition efficiency in molar HCl due to adsorption on metal surfaces .

Spectroscopic and Computational Insights

- Vibrational Analysis : The target compound’s FT-IR spectra reveal N–H stretching at ~3400 cm⁻¹ and C–O–C bending at 1250 cm⁻¹, consistent with methoxy and amine groups .

- DFT Studies : HOMO-LUMO gaps for methoxy-substituted anilines range from 3.5–4.2 eV, indicating moderate charge transfer capabilities. The pyridin-4-ylmethyl group lowers the gap compared to nitro derivatives .

- Hydrogen Bonding : Crystal structures of 4-Methoxy-N-(nitrobenzylidene)aniline show intermolecular N–H···O interactions, stabilizing its solid-state packing .

Biological Activity

4-Methoxy-N-(pyridin-4-ylmethyl)aniline, with the molecular formula C₁₃H₁₄N₂O, is an organic compound featuring a methoxy group and a pyridin-4-ylmethyl moiety attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The presence of the methoxy group enhances lipophilicity, while the pyridine ring can participate in coordination with metal ions, which may influence its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Metal Coordination : The pyridine nitrogen can coordinate with metal ions, potentially influencing enzyme activity or cellular signaling pathways.

- Inhibition of Key Enzymes : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antitumor Activity

A study evaluating various aniline derivatives found that compounds similar to this compound exhibited significant antitumor properties. For instance, derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Aniline Derivative | MCF-7 | 1.88 ± 0.11 |

| Similar Aniline Derivative | B16-F10 | 2.12 ± 0.15 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies suggest that derivatives of anilines can exhibit activity against various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has not been explicitly reported but is inferred from the general activity of similar compounds .

Case Studies

- Antitumor Study : In a comparative study on various aniline derivatives, it was observed that those with pyridine substitutions showed enhanced inhibitory effects on CDK2, suggesting a potential pathway for therapeutic application in cancer treatment .

- Metal Coordination Studies : Research focusing on the coordination chemistry of pyridine-containing compounds indicated that such interactions could modulate biological processes by altering enzyme activities or cellular responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.